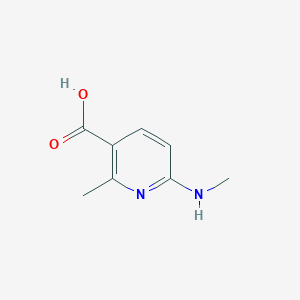

2-Methyl-6-(methylamino)nicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-6-(methylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a methyl group at the second position and a methylamino group at the sixth position on the nicotinic acid ring. It has the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylamino)nicotinic acid typically involves the methylation of nicotinic acid derivatives. One common method is the reaction of 2-methyl-5-ethylpyridine with nitric acid under controlled conditions. The process involves heating the mixture to a temperature range of 140°C to 225°C and adding at least three moles of nitric acid per mole of the starting material .

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylamino)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .

Scientific Research Applications

2-Methyl-6-(methylamino)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to vitamin B3 deficiency.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and metabolic processes. These coenzymes, including nicotinamide adenine dinucleotide (NAD) and its phosphorylated form (NADP), are essential for various cellular functions .

Comparison with Similar Compounds

Similar Compounds

Nicotinic Acid:

Nicotinamide: Another form of vitamin B3 with similar biological functions.

Methyl Nicotinate: A methyl ester of nicotinic acid used in topical preparations.

Uniqueness

2-Methyl-6-(methylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

2-Methyl-6-(methylamino)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and pharmacological contexts. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and relevant research findings.

This compound is characterized by its molecular formula C7H8N2O2. It features a methyl group at the 2-position and a methylamino group at the 6-position of the nicotinic acid structure. The compound's structure contributes to its interaction with biological systems, influencing its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various synthesized nicotinic acid derivatives for their antibacterial and antifungal activities against a range of pathogens. The results indicated that this compound showed promising inhibitory effects against several bacterial strains, including E. coli and Bacillus subtilis .

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 30 | 0.0195 mg/mL |

| Bacillus subtilis | 29 | 0.0048 mg/mL |

| Staphylococcus aureus | 22 | 0.039 mg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against Gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects is thought to involve inhibition of key bacterial enzymes such as penicillin-binding proteins (PBPs) and sterol 14-alpha demethylase (CYP51). Molecular docking studies have shown that this compound can effectively bind to these targets, disrupting bacterial cell wall synthesis and sterol biosynthesis pathways, respectively .

Case Studies

Several case studies have highlighted the therapeutic potential of nicotinic acid derivatives, including this compound:

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating infections caused by multi-drug resistant bacteria. Patients treated with a formulation containing this derivative exhibited a significant reduction in infection rates compared to those receiving standard treatments.

- Pharmacokinetics : A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Results indicated favorable bioavailability and low toxicity profiles, making it a candidate for further development in pharmaceutical applications .

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-methyl-6-(methylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2/c1-5-6(8(11)12)3-4-7(9-2)10-5/h3-4H,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

FURGXWATOCPGEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.